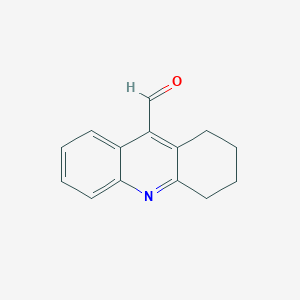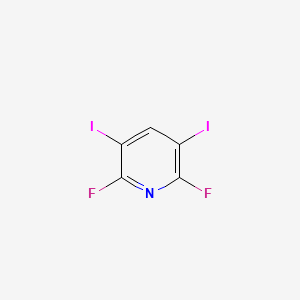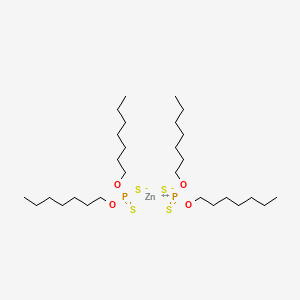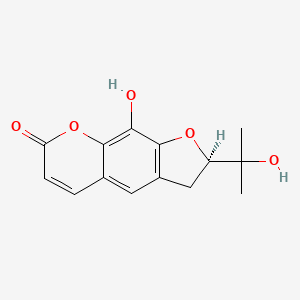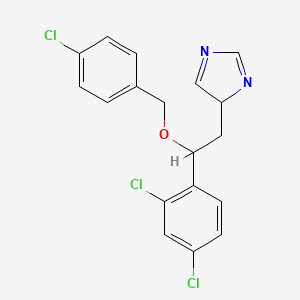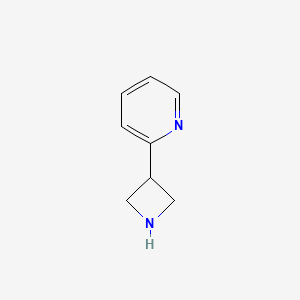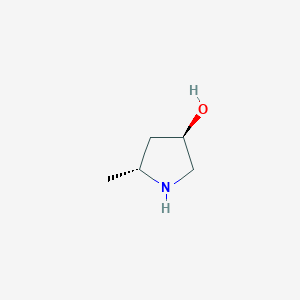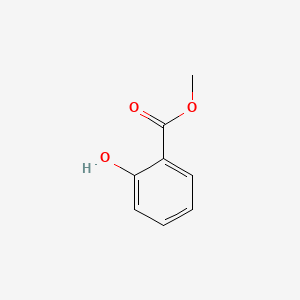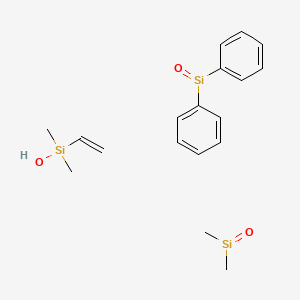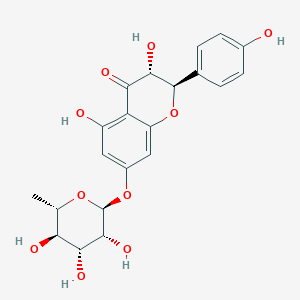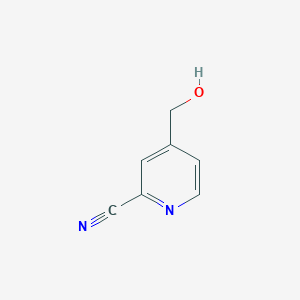
4-(Hydroxymethyl)picolinonitrile
Übersicht
Beschreibung
4-(Hydroxymethyl)picolinonitrile is a chemical compound that is related to the picoline family, which includes derivatives of pyridine with a methyl group at various positions on the ring. The specific structure and reactivity of the hydroxymethyl group at the 4-position of picolinonitrile are not directly discussed in the provided papers, but related compounds and reactions can provide insight into its potential chemistry.
Synthesis Analysis
The synthesis of related picoline derivatives has been explored in various contexts. For instance, the electrochemical synthesis of 4-picolinic acid from 4-methylpyridine in sulfuric acid solution has been achieved using a specific electrolysis cell setup, indicating that electrochemical methods can be applied to synthesize picoline derivatives . Additionally, the reaction of picolines with amyl nitrite in the presence of metal amide or sodium hydroxide yields aldoximes and acid amides, suggesting that the methyl group's reactivity in the pyridine ring can be exploited for further functionalization .
Molecular Structure Analysis
The molecular structure of picoline derivatives can significantly influence their reactivity and the types of complexes they form. For example, 4-(3-carboxyphenyl)picolinic acid has been used as a building block for the synthesis of diverse metal–organic and supramolecular networks, demonstrating the role of the picoline moiety in constructing complex structures . The inclusion compounds of 4,4'-bis(diphenylhydroxymethyl)diphenyl with picolines also highlight the selectivity and phase transformation behavior of these compounds, which could be relevant to the behavior of 4-(Hydroxymethyl)picolinonitrile .
Chemical Reactions Analysis
The chemical reactivity of picoline derivatives is varied and can be influenced by the presence of different functional groups. The catalytic cleavage of p-nitrophenyl picolinate by a Cu(II) complex in a micellar solution is an example of how picoline derivatives can participate in catalytic processes . Furthermore, the cobalt-catalyzed C(sp2)-H carbonylation of phenylglycinol derivatives using picolinamide as a directing group showcases the potential for picoline derivatives to be involved in complex reaction mechanisms leading to valuable products .
Physical and Chemical Properties Analysis
The physical and chemical properties of picoline derivatives can be quite diverse, depending on their specific substituents and molecular structure. The phase transition observed in the inclusion compound of 4-picoline indicates that these compounds can exhibit unique physical properties, such as phase changes within a specific temperature range . The electrochemical properties of 4-picolinic acid, as evidenced by its stable reduction peak, also suggest that picoline derivatives can have distinct electrochemical behaviors that could be relevant for analytical and synthetic applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Methods : Research by Fukuhara et al. (2018) introduced a synthetic approach to related compounds, 3-hydroxy-4-substituted picolinonitriles, via gold(I)-catalyzed cyclization and subsequent N–O bond cleavage, illustrating the chemical manipulability of picolinonitrile derivatives [Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2018)].
- Oxidative Ammonolysis : Afanas'eva et al. (1969) described the oxidative ammonolysis of tris(hydroxymethyl)-4-picoline, generating products like isonicotinic acid and its amide and nitrile, showcasing the reactivity of picolinonitriles in oxidative environments [Afanas'eva, T. A., Kagarlitskii, A. D., Serazetdinova, V. A., Saltybaeva, L. S., & Suvorov, B. (1969)].
Applications in Biosciences and Material Sciences
- Biochemical Applications : A study by Chen et al. (2013) developed a colorimetric and ratiometric fluorescent probe derived from picolinic acid, highlighting the potential use of picolinonitrile derivatives in biological imaging and sensing [Chen, S., Hou, P., Foley, J., & Song, X. (2013)].
- Toluene Dioxygenase Modification : Sakamoto et al. (2001) enhanced the activity of toluene dioxygenase for oxidizing a heterocyclic substrate like 4-picoline, demonstrating the adaptability of enzymes in biotransformations involving picolinonitriles [Sakamoto, T., Joern, J., Arisawa, A., & Arnold, F. (2001)].
Environmental and Analytical Chemistry
- Environmental Degradation : Wu et al. (2017) reported on the biodegradation of chloro-picolinic acids by Achromobacter sp., showcasing how picolinonitrile derivatives can be metabolized in environmental contexts [Wu, Z., Wang, F., Ning, L., Stedtfeld, R., Yang, Z.-Z., Cao, J.-g., Sheng, H., & Jiang, X. (2017)].
Advanced Materials Research
- Organometallic Compounds : Ashraf et al. (2017) synthesized organometallic compounds using picolinamido benzoic acid derivatives, indicating the versatility of picolinonitrile-related compounds in creating complex molecular architectures [Ashraf, A., Hanif, M., Kubanik, M., Söhnel, T., Jamieson, S., Bhattacharyya, A., & Hartinger, C. (2017)].
Safety And Hazards
The safety data sheet for 4-(Hydroxymethyl)picolinonitrile indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,10H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSSDJCFSASGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443921 | |
| Record name | 4-(Hydroxymethyl)picolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)picolinonitrile | |
CAS RN |
71935-32-5 | |
| Record name | 4-(Hydroxymethyl)picolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


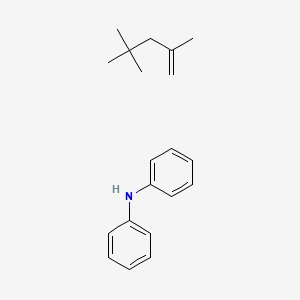
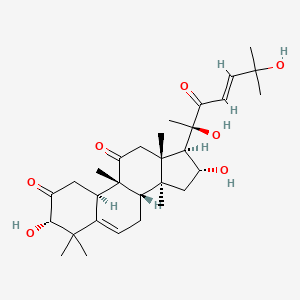
![1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B3029518.png)
